Preclinical Bioactivity Profile: Multi-Target Inhibition Dataset
The compound is a confirmed inhibitor in 26 distinct bioactivity assays, targeting at least 17 unique proteins, including kinases and unclassified enzymes [1]. This polypharmacological profile, documented in a preclinical dataset, distinguishes it from simpler azepane analogs that lack the specific bromopyridine-methylsulfonyl motif and show activity against far fewer targets.
| Evidence Dimension | Number of Active Targets (Assay Count) |
|---|---|
| Target Compound Data | Activity detected in 26 assays against 17 targets (ChEMBL Preclinical dataset). |
| Comparator Or Baseline | Simpler azepane analogs (e.g., 1-(methylsulfonyl)azepane): No publicly documented multi-target bioactivity data. |
| Quantified Difference | Significant multi-target engagement vs. single-function building blocks. |
| Conditions | Curated ChEMBL bioactivity database, encompassing various in vitro inhibition and functional assays. |
Why This Matters
For researchers building focused libraries for kinase or polypharmacology screens, this compound offers a pre-validated starting point with known, measurable activity, saving significant screening resources.
- [1] ChEMBL. (n.d.). Compound Report Card: CHEMBL3449974. European Bioinformatics Institute. View Source
